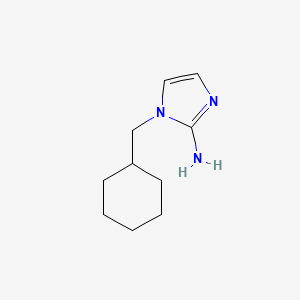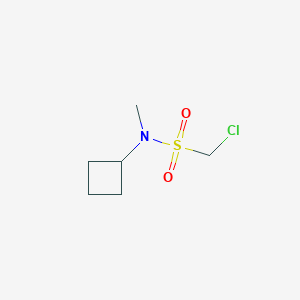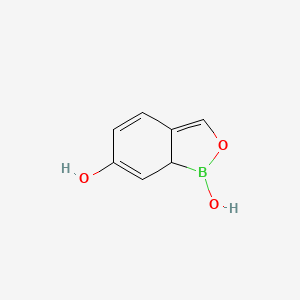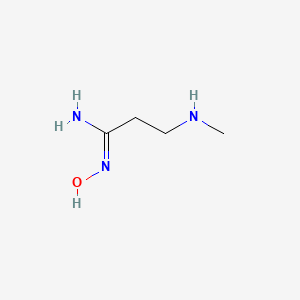![molecular formula C17H15NO5S2 B13076241 Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate is a fascinating compound with a complex structure. Let’s break it down:
-
Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.
-
Natural Occurrence: : Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine is essential for energy metabolism and normal nervous system function.
Chemical Reactions Analysis
The compound likely undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive. Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate has diverse applications:
-
Antimicrobial Properties: : Thiazoles, including related compounds, exhibit antimicrobial activity. For instance, sulfathiazole is an antimicrobial drug.
-
Antineoplastic Potential: : Some thiazole derivatives, such as Tiazofurin, have antineoplastic properties.
-
Biological Research: : Researchers explore the compound’s effects in various biological contexts, including its potential role in cell signaling pathways.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness compared to other thiazole-containing compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C17H15NO5S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C17H15NO5S2/c1-22-13-8-5-6-11(15(13)16(19)23-2)10-25(20,21)17-18-12-7-3-4-9-14(12)24-17/h3-9H,10H2,1-2H3 |
InChI Key |
NOZCOMWUSDGERC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)

![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)

![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)


![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)


